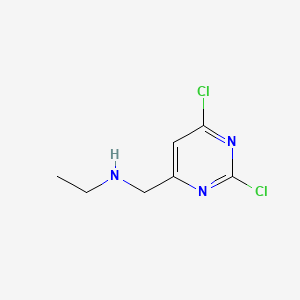

N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine

Descripción general

Descripción

N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine is a chemical compound with the molecular formula C7H9Cl2N3 and a molecular weight of 206.07 g/mol. This compound is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and an ethanamine group attached to the 4-position of the pyrimidine ring via a methylene bridge. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine typically involves the reaction of 2,6-dichloropyrimidine with an appropriate amine under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution at the 4-position of the pyrimidine ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions

N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethanamine group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antiviral and Anticancer Activities

The compound has been explored for its potential antiviral and anticancer properties. Research indicates that derivatives of pyrimidines, including those containing N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine, exhibit inhibitory effects on various cancer cell lines. For instance, compounds derived from 4,6-diaminopyrimidines have shown effectiveness in blocking the epidermal growth factor receptor (EGFR), making them promising candidates for lung cancer treatment .

Mechanism of Action

The mechanism involves the inhibition of key enzymes and receptors involved in cancer progression. Studies have demonstrated that these compounds can act as multitarget inhibitors, affecting multiple pathways that are crucial for tumor growth and survival .

Synthesis of Novel Compounds

Synthetic Pathways

This compound serves as an intermediate in the synthesis of more complex molecules. The synthesis often involves nucleophilic substitution reactions, where the amino group replaces chlorine atoms on the pyrimidine ring . This methodology allows for the creation of a variety of derivatives with tailored biological activities.

Case Study: Synthesis of Triazole Derivatives

A notable case study involved the synthesis of 6-((5-phenethyl-4-R-1,2,4-triazole-3-ylthio)pyridine derivatives), where this compound was used as a precursor. The synthesis was performed under controlled conditions to ensure high yield and purity of the final products .

Inhibition Studies

Research has highlighted the biological activity of this compound derivatives against mutant isocitrate dehydrogenase 1 (IDH1) and mitogen-activated protein kinase-interacting kinases (MNK1/2). These enzymes are often implicated in cancer metabolism and signaling pathways .

Data Table: Biological Activities of Pyrimidine Derivatives

| Compound Name | Target Enzyme | Activity | Reference |

|---|---|---|---|

| N-(2,6-Dichloropyrimidin-4-yl)methyl)ethanamine | EGFR | Inhibitory | |

| 4-Amino-2,6-dichloropyrimidine | IDH1 | Inhibitory | |

| Triazole Derivative | MNK1/2 | Inhibitory |

Industrial Applications

Pharmaceutical Manufacturing

The compound's role in synthesizing active pharmaceutical ingredients (APIs) highlights its industrial relevance. The ability to produce high-purity intermediates efficiently is crucial for scaling up production processes in pharmaceutical manufacturing .

Patent Insights

Several patents have been filed detailing innovative synthetic routes involving this compound. These patents often focus on improving yield and reducing costs associated with the production of complex drug molecules such as Ticagrelor, a well-known antiplatelet medication .

Mecanismo De Acción

The mechanism of action of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparación Con Compuestos Similares

N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine can be compared with other similar compounds, such as:

2,6-Dichloropyrimidine: Lacks the ethanamine group and is used as a precursor in the synthesis of this compound.

4-Aminomethyl-2,6-dichloropyrimidine: Similar structure but with an aminomethyl group instead of ethanamine.

N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine: Differently substituted pyrimidine ring, leading to different chemical and biological properties.

Actividad Biológica

N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine is a compound of considerable interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a dichlorinated pyrimidine ring substituted at the 2 and 6 positions with chlorine atoms, linked to an ethanamine side chain. This unique structural configuration is hypothesized to enhance its interaction with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antibacterial Properties : Derivatives of dichloropyrimidine have been investigated for their efficacy against bacterial strains, including antibiotic-resistant variants. The presence of the dichloro group is believed to contribute to these properties by altering the compound's interaction with bacterial enzymes or membranes.

- Antiplatelet Activity : Some studies suggest that compounds related to this structure may serve as inhibitors for platelet aggregation, making them potential candidates for treating cardiovascular diseases.

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in cancer and infectious disease pathways. For instance, they can act as inhibitors of mitogen-activated protein kinases (MAPK), which are crucial in cell signaling and proliferation .

The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. The binding affinity and selectivity are influenced by the compound's structural features, particularly the dichloropyrimidine moiety:

- Binding Interactions : The chlorine atoms may enhance lipophilicity and facilitate interactions with hydrophobic pockets in target proteins.

- Modulation of Biological Pathways : By inhibiting key enzymes or receptors, this compound can disrupt signaling pathways that lead to disease progression, particularly in cancer .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antibacterial Activity Study : A study demonstrated that derivatives of 2-amino-4,6-dichloropyrimidine exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

- Antiplatelet Activity Evaluation : Research on ticagrelor analogs indicated that modifications in the pyrimidine structure could enhance antiplatelet effects while also exhibiting antibacterial properties. This dual action underscores the therapeutic potential of pyrimidine derivatives in patients at risk for infections during antiplatelet therapy .

- Inhibition Studies : A recent investigation into the structure-activity relationship (SAR) of dichloropyrimidine derivatives revealed that specific substitutions could significantly increase potency against target enzymes involved in cancer pathways. For example, modifications at the 4-position were found to enhance inhibitory effects on epidermal growth factor receptor (EGFR) signaling .

Comparative Analysis

The following table summarizes key findings regarding various derivatives related to this compound:

Propiedades

IUPAC Name |

N-[(2,6-dichloropyrimidin-4-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2N3/c1-2-10-4-5-3-6(8)12-7(9)11-5/h3,10H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQCHAKBQRVWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693764 | |

| Record name | N-[(2,6-Dichloropyrimidin-4-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-58-8 | |

| Record name | N-[(2,6-Dichloropyrimidin-4-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.